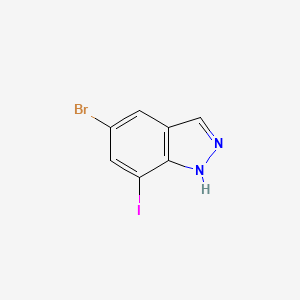

![molecular formula C11H15ClFNO B1397487 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219981-26-6](/img/structure/B1397487.png)

3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride

Overview

Description

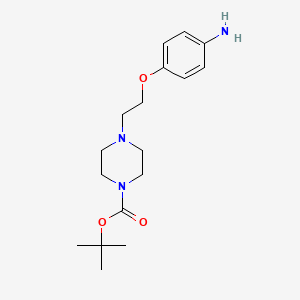

“3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound that is part of a class of compounds known as pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds . This specific compound has a fluorophenoxy group attached to the pyrrolidine ring via a methylene bridge .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Attached to this ring is a fluorophenoxy group via a methylene bridge . The InChI code for this compound is 1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H .Physical And Chemical Properties Analysis

The physical form of “this compound” is a solid . The molecular weight of this compound is 231.7 . The InChI code for this compound is 1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H .Scientific Research Applications

Anticonvulsant Activity

A series of pyrrolidine derivatives, including compounds related to 3-[(2-Fluorophenoxy)methyl]pyrrolidine, have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested in animal models for epilepsy, showing protective effects in at least one model of epilepsy. The most active compounds demonstrated significant analgesic activity without impairing motor coordination, suggesting a potential application in epilepsy treatment (Obniska et al., 2015).

Neuropathic Pain Management

In research exploring neuropathic pain, compounds structurally similar to 3-[(2-Fluorophenoxy)methyl]pyrrolidine have shown effectiveness. One study reported that continuous administration of a related 5-HT1A receptor agonist attenuated allodynia-like behavior in a rat model of trigeminal neuropathic pain, indicating potential for treating conditions like trigeminal neuralgia (Deseure et al., 2003).

Drug Delivery Systems

A study evaluating the utility of dihydropyridine in equilibrium with pyridinium salt redox systems for specific delivery and sustained release of therapeutic agents to the brain highlighted the potential use of compounds like 3-[(2-Fluorophenoxy)methyl]pyrrolidine in enhancing the delivery of drugs across the blood-brain barrier. Such systems could be particularly relevant for treating neurological disorders associated with diseases like AIDS (Palomino et al., 1989).

Analgesic Effects

The analgesic activity of compounds within the same chemical family as 3-[(2-Fluorophenoxy)methyl]pyrrolidine has been observed in human studies, suggesting potential applications in pain management. For instance, one compound showed efficacy in raising the threshold to ischemic pain in healthy volunteers, although it was associated with side effects like nausea and muscular weakness (Cahal, 1958).

Reproductive Toxicology

In the context of reproductive toxicology, research on similar phenolic compounds, including those related to 3-[(2-Fluorophenoxy)methyl]pyrrolidine, has raised concerns regarding their potential endocrine-disrupting effects. Studies have explored the impact of such compounds on reproductive parameters in humans and animals, revealing possible associations with altered birth weights and gestational ages (Ghazipura et al., 2017).

Safety and Hazards

The safety information available indicates that “3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride” is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . The hazard statements for this compound are H310 - H319, and the precautionary statements are P262 - P280 - P280 - P302 + P352 + P310 - P337 + P313 - P361 + P364 .

Future Directions

Pyrrolidine derivatives, including “3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride”, have shown promise in various areas of pharmacology . They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods .

Properties

IUPAC Name |

3-[(2-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCBGGZGCQBJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)

![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)

![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)

![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)

![8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397420.png)

![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)